Product packaging for 7-Chloro-3-(trifluoromethyl)-1H-indazole(Cat. No.:)

7-Chloro-3-(trifluoromethyl)-1H-indazole

Cat. No.: B11887029
M. Wt: 220.58 g/mol
InChI Key: UFKYJHTUANWZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-(trifluoromethyl)-1H-indazole (CAS 57631-14-8) is a versatile indazole-based chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The indazole core is a privileged structure in pharmacology, known for its presence in several approved therapeutics and its ability to exhibit a broad spectrum of biological activities . This particular derivative is functionalized with chloro and trifluoromethyl groups, which are key motifs that enhance molecular properties such as metabolic stability and membrane permeability, making it a valuable building block for developing potent and selective enzyme inhibitors . The primary research application of this compound is as a key intermediate in the design and synthesis of novel kinase inhibitors . Kinase inhibition is a foundational strategy in targeted cancer therapy, and indazole derivatives have demonstrated compelling activity against critical kinase targets such as the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families . For instance, structurally similar indazole compounds have shown potent, low-nanomolar IC50 values against FGFR1, making them promising candidates for further development against associated cancers . The compound's structure allows it to interact with the ATP-binding pocket of these kinases, often forming critical hydrogen bonds via the indazole N-H and adjacent nitrogen atoms with amino acid residues in the active site . Beyond its role in kinase-focused research, the indazole scaffold is a cornerstone in developing various pharmacological agents. Approved drugs based on the indazole structure, such as the anticancer agents Pazopanib and Axitinib, underscore the therapeutic potential of this chemical class . Researchers utilize this compound as a sophisticated precursor to access complex molecular architectures for probing biological pathways and optimizing drug-like properties . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClF3N2 B11887029 7-Chloro-3-(trifluoromethyl)-1H-indazole

Properties

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

IUPAC Name

7-chloro-3-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C8H4ClF3N2/c9-5-3-1-2-4-6(5)13-14-7(4)8(10,11)12/h1-3H,(H,13,14)

InChI Key

UFKYJHTUANWZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)C(F)(F)F

Origin of Product

United States

Biological Activity and Mechanistic Investigations of 7 Chloro 3 Trifluoromethyl 1h Indazole Derivatives

Enzyme and Receptor Modulation

The primary mechanism through which many indazole derivatives exert their effects is by modulating the activity of key enzymes and receptors involved in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. ed.ac.uk

Kinases are a family of enzymes that play a crucial role in cell regulation by catalyzing the transfer of a phosphate (B84403) group to specific substrate molecules, a process known as phosphorylation. ed.ac.uk The inhibition of specific kinases that are overactive in disease states is a key strategy in modern drug discovery. acs.org The indazole core has been identified as a valuable pharmacophore for the development of kinase inhibitors. nih.gov

The indazole scaffold is present in several approved anti-cancer drugs that function as tyrosine kinase inhibitors. researchgate.net For instance, Pazopanib is a multi-target tyrosine kinase inhibitor, and Linifanib is recognized as a multi-targeted ATP-competitive tyrosine kinase inhibitor. researchgate.net The 1H-indazole-3-amine structure, in particular, has been shown to be an effective fragment for binding to the hinge region of tyrosine kinases. researchgate.net Research into various substituted indazole derivatives has demonstrated their potential to inhibit a range of cancer cell lines by inducing apoptosis and disrupting cell migration and invasion. rsc.org

Derivatives of 1H-indazol-3-amine have been synthesized and evaluated for their activity against the Bcr-Abl tyrosine kinase, including its T315I mutant which is resistant to some therapies. nih.gov Certain derivatives showed potent inhibition of both the wild-type and mutant forms of the Bcr-Abl kinase. nih.gov

CompoundTargetIC50 (µM)Reference
Indazole Derivative 89Bcr-AblWT0.014 nih.gov
Indazole Derivative 89Bcr-AblT315I0.45 nih.gov

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is a therapeutic target in acute myeloid leukemia (AML), as mutations in this kinase are found in a significant percentage of patients. nih.govresearchgate.net A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives have been developed and evaluated as potent FLT3 inhibitors. nih.gov

One of the most potent compounds from this series, designated as 8r, demonstrated strong inhibitory activity against wild-type FLT3 and its mutants. nih.gov This compound showed similar or greater potency against FLT3-ITD mutants compared to the wild-type kinase. nih.gov The binding mode of these inhibitors involves hydrogen bonding from the indazole N-H and the amide N-H to residues Cys694 and Asp829 in the FLT3 active site. nih.gov The development of FLT3 inhibitors is an active area of research, with several agents approved for clinical use, often in combination with chemotherapy. nih.gov

CompoundTargetIC50 (nM)Reference
Inhibitor 8rFLT3 (wild-type)41.6 nih.gov
Inhibitor 8rFLT3-ITD-NPOS41.5 nih.gov
Inhibitor 8rFLT3-ITD-W5122.8 nih.gov

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, survival, and migration. nih.gov Dysregulation of FGFR signaling is implicated in the development of various cancers. nih.gov Novel 1H-indazole-based derivatives have been identified as inhibitors of FGFR kinases. nih.gov

One such derivative, compound 106, was found to inhibit FGFR1, FGFR2, and FGFR3 with IC50 values in the low micromolar range. nih.gov The development of FGFR inhibitors is a promising strategy for cancers with FGFR alterations. nih.gov

CompoundTargetIC50 (µM)Reference
Compound 106FGFR12.0 ± 0.4 nih.gov
Compound 106FGFR20.8 ± 0.3 nih.gov
Compound 106FGFR34.5 ± 1.6 nih.gov

Extracellular signal-regulated kinases (ERK1/2) are key components of the MAPK signaling pathway, which is downstream of many receptor tyrosine kinases, including FGFR. nih.gov Inhibition of FGFR can, in turn, lead to the inhibition of ERK phosphorylation. In studies with FGFR inhibitors like ponatinib (B1185) and nintedanib, a strong inhibitory effect on ERK phosphorylation was observed in cancer cell lines. nih.gov While not a direct inhibition of ERK by the indazole compound itself, this demonstrates the downstream consequences of targeting an upstream kinase in the pathway.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan. nih.gov Its overexpression in the tumor microenvironment leads to immunosuppression. Consequently, inhibiting IDO1 is a strategy in cancer immunotherapy. nih.govnih.gov

A series of 4,6-substituted-1H-indazole derivatives have been synthesized and shown to possess inhibitory activity against both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov Compound 35 from this series was identified as a potent dual inhibitor of IDO1 and TDO. nih.gov

CompoundTargetAssay TypeIC50 (µM)Reference
Compound 35IDO1Enzymatic0.74 nih.gov
Compound 35IDO1HeLa cells1.37 nih.gov
Compound 35TDOEnzymatic2.93 nih.gov
Compound 35TDOA172 cells7.54 nih.gov

Other Enzyme Inhibition

Beyond kinases, derivatives of the indazole family have been shown to inhibit other types of enzymes, indicating a broad potential for this chemical scaffold in medicinal chemistry.

A series of novel 3-chloro-1H-indazole-based 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and evaluated for their inhibitory activity against thymidine (B127349) phosphorylase and α-glucosidase. sigmaaldrich.com Thymidine phosphorylase is involved in pyrimidine (B1678525) metabolism and its inhibition can be a strategy in cancer therapy. α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibitors are used in the management of type 2 diabetes.

Several of these derivatives demonstrated potent dual inhibition. One compound, in particular, exhibited an IC50 value of 4.70 ± 1.34 µM for thymidine phosphorylase and 1.38 ± 0.46 µM for α-glucosidase, surpassing the standard inhibitors. sigmaaldrich.com Structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring were critical for the inhibitory potential. sigmaaldrich.com

Table 3: Inhibition of Thymidine Phosphorylase and α-Glucosidase by 3-chloro-1H-indazole-based 1,3,4-thiadiazole derivatives

Compound Thymidine Phosphorylase IC50 (µM) α-Glucosidase IC50 (µM)
Compound 4 4.70 ± 1.34 1.38 ± 0.46
7-Deazaxanthine (Standard) 12.42 ± 1.27 -

| Acarbose (Standard) | - | 5.97 ± 0.35 |

Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as potential antileishmanial agents. Leishmaniasis is a parasitic disease caused by Leishmania protozoa. The research indicated that these compounds target trypanothione (B104310) reductase, an enzyme essential for the survival of the parasite. One of the synthesized derivatives was identified as a promising growth inhibitor of Leishmania major.

Diverse Pharmacological Applications (Mechanism-focused)

Derivatives of the indazole core are known to possess a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, antiviral, and anti-diabetic properties. nih.gov The specific substitutions of chlorine and a trifluoromethyl group are intended to enhance these activities and improve pharmacokinetic profiles.

Anti-Cancer and Anti-Proliferative Research

The indazole framework is present in several FDA-approved anti-cancer drugs, often functioning as a scaffold for kinase inhibitors. mdpi.com Research into indazole derivatives has revealed significant anti-proliferative activity against various human cancer cell lines. nih.gov The mechanism of action is frequently tied to the inhibition of critical cellular signaling pathways, leading to apoptosis and cell cycle arrest. researchgate.net

Derivatives incorporating a trifluoromethylphenyl moiety have shown notable anti-cancer effects. For example, a urea-based derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group demonstrated inhibitory activity. mdpi.com Another study highlighted a series of indazole derivatives, with compound 2f showing potent growth inhibition against multiple cancer cell lines. Mechanistically, this compound was found to induce apoptosis by up-regulating pro-apoptotic proteins like Bax and cleaved caspase-3, while down-regulating the anti-apoptotic protein Bcl-2. Furthermore, it disrupted mitochondrial membrane potential and increased reactive oxygen species (ROS), pointing to the mitochondrial pathway of apoptosis.

Studies on various substituted indazole derivatives have identified their potential to inhibit key enzymes involved in cancer progression, such as fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR). mdpi.com

Compound ClassTarget Cell LinesObserved IC50 ValuesProposed Mechanism of ActionReference
Substituted Indazole Derivative (2f)4T1 (Breast Cancer), others0.23–1.15 μMInduction of apoptosis via ROS-mitochondrial pathway; upregulation of Bax and cleaved caspase-3, downregulation of Bcl-2.
1H-indazole-3-amine Derivative (6o)K562 (Leukemia)5.15 µMInduction of apoptosis and cell cycle arrest; inhibition of Bcl-2 family and p53/MDM2 pathway. nih.govresearchgate.net
Mercapto Acetamide-derived Indazole (5k)Hep-G2 (Hepatoma)3.32 µMCytotoxic activity.
N-(trifluoromethyl)phenyl Pyrazole (B372694) Derivative (13)MRSA strains3.12 µg/mL (MIC)Inhibition of macromolecular synthesis. nih.gov

Anti-Inflammatory Research

Inflammation is a key pathological process in many diseases, and cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. mdpi.com The trifluoromethyl group plays a significant role in enhancing the anti-inflammatory properties of various compounds, often by conferring selectivity for the COX-2 enzyme. nih.gov

Research on a trifluoromethyl analogue of indomethacin (B1671933) revealed that substituting a methyl group with a trifluoromethyl (CF3) group resulted in a potent and highly selective COX-2 inhibitor. This selectivity arises from the ability of the CF3 group to insert into a specific hydrophobic pocket within the COX-2 active site, an interaction that is sterically hindered in the COX-1 isoform. Similarly, trifluoromethyl derivatives of salicylate (B1505791) have been shown to not only inhibit COX-2 activity but also to suppress the expression of the COX-2 enzyme by blocking the activation of the transcription factor NF-κB. nih.gov

While direct studies on 7-Chloro-3-(trifluoromethyl)-1H-indazole are limited, the strong evidence from analogous compounds suggests that its derivatives would likely function as anti-inflammatory agents through the selective inhibition of the COX-2 enzyme.

Anti-Microbial and Anti-Parasitic Research

The development of new antimicrobial and anti-parasitic agents is a critical area of research due to rising drug resistance. nih.gov Indazole and pyrazole derivatives, particularly those containing trifluoromethyl groups, have emerged as promising candidates. mdpi.comnih.gov

Specifically, derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated significant in vitro activity against the parasite Leishmania infantum. nih.gov The proposed mechanism for these compounds is the inhibition of trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress. nih.gov Molecular docking studies have shown that these indazole derivatives can bind stably within the active site of the Leishmania TryR enzyme. nih.gov

In the realm of antibacterial research, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were also found to prevent and eradicate bacterial biofilms. nih.gov Mechanistic studies suggest that their mode of action involves a broad inhibition of macromolecular synthesis, indicating an effect on global bacterial cell function. nih.gov

Anti-Viral Activity (e.g., HIV)

The indazole scaffold has been investigated for a range of biological activities, including anti-HIV properties. mdpi.com The trifluoromethyl group, in particular, has been shown to be a valuable addition in the design of novel antiviral agents.

In research focused on non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, an indolylarylsulfone derivative containing a trifluoromethyl group (compound C1N25) was found to have notable activity against the Y188L mutant strain of HIV-1 reverse transcriptase. This suggests that the trifluoromethyl group can form additional interactions within the enzyme's binding pocket, helping to overcome certain drug-resistance mutations. While this study did not use an indazole core, it highlights the potential role of the trifluoromethyl moiety in designing potent anti-HIV agents.

Anti-Diabetic Potential

A key therapeutic strategy for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose in the intestine. By inhibiting this enzyme, the rate of glucose absorption can be slowed, leading to a reduction in postprandial hyperglycemia.

Recent studies have identified 3-chloro-1H-indazole-based 1,3,4-thiadiazole derivatives as potent inhibitors of α-glucosidase. researchgate.net Several compounds in this class exhibited stronger inhibitory activity than the standard drug, acarbose. researchgate.net For instance, compound 4 from this series showed an IC50 value of 1.38 ± 0.46 µM against α-glucosidase. researchgate.net The structure-activity relationship analysis revealed that the nature and position of substituents on the phenyl ring are critical for modulating the enzyme inhibition. researchgate.net These findings strongly suggest that the chloro-indazole scaffold is a promising starting point for the development of novel anti-diabetic agents acting via α-glucosidase inhibition.

Research into Neurodegenerative Disorders

While direct research specifically on this compound for neurodegenerative disorders is not extensively detailed in the provided search results, the broader class of indazole derivatives has shown promise in this area. For instance, the indazole derivative edaravone (B1671096) is used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov This suggests that the indazole scaffold is a viable starting point for the development of novel therapeutics for neurodegenerative conditions. Further investigation is needed to determine if the specific substitutions of a chloro group at the 7-position and a trifluoromethyl group at the 3-position confer any particular advantages or specific activities related to neuroprotection.

Research into Cardiovascular Activity (e.g., Vasorelaxant, Anti-aggregatory)

Indazole derivatives have demonstrated significant potential in the management of cardiovascular diseases. nih.gov One notable derivative, YC-1, is recognized for its role in circulatory disorders, including its effects on platelet aggregation and vascular contraction. nih.gov Another derivative, 7-nitroindazole (B13768), has been shown to have an anti-hypertrophic effect on the heart and to reduce the wall thickness of major arteries. nih.gov Furthermore, a derivative referred to as In-Cl has been reported to suppress inflammation in atherosclerosis by activating the estrogen receptor-β. nih.gov

Research has also explored the vasorelaxant and platelet anti-aggregatory activities of various heterocyclic compounds, including those with structural similarities to indazole derivatives. For example, a series of 6-halo-3-phenylcoumarins were found to relax vascular smooth muscle and exhibit potent anti-aggregatory effects on platelets. nih.gov While these are not direct derivatives of this compound, the findings highlight the potential for halogenated heterocyclic compounds to possess beneficial cardiovascular properties. The specific cardiovascular effects of this compound itself would require dedicated investigation.

Research into Antiproliferative Mechanisms

The antiproliferative properties of indazole derivatives are a major focus of cancer research. mdpi.comnih.govnih.gov These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms. mdpi.commdpi.com For example, certain 3-amino-1H-indazole-1-carboxamides have demonstrated potent antiproliferative activity against a panel of 60 human cancer cell lines, causing a block in the G0-G1 phase of the cell cycle. nih.gov Analysis of the retinoblastoma protein (pRb) expression indicated that these compounds increase the ratio of underphosphorylated pRb to total pRb. nih.gov

Another study on 1H-indazole-3-amine derivatives found that a particularly promising compound, 6o, exhibited significant inhibitory effects against the K562 chronic myeloid leukemia cell line. mdpi.comnih.gov This compound was suggested to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway. mdpi.comnih.gov The antiproliferative activity of various other heterocyclic compounds has also been investigated, with some showing IC50 values in the micromolar range against cell lines such as K562, A549, and HCT116. mdpi.com

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

Compound ClassCell Line(s)Observed Effect(s)Potential Mechanism(s)
3-amino-1H-indazole-1-carboxamides60 human cancer cell linesInhibition of cell growth at sub-micromolar concentrations. nih.govG0-G1 cell cycle arrest, increased ratio of underphosphorylated pRb. nih.gov
1H-indazole-3-amine derivatives (e.g., compound 6o)K562 (chronic myeloid leukemia)IC50 value of 5.15 µM. mdpi.comnih.govApoptosis induction, inhibition of Bcl2 family and p53/MDM2 pathway. mdpi.comnih.gov

Exploration of Tautomeric Forms in Biological Activity

The indazole ring exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being thermodynamically more stable. nih.gov The specific tautomeric form can significantly influence the biological activity of the compound. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, which is crucial for the activity of certain tyrosine kinase inhibitors like Linifanib. mdpi.com Similarly, the 1H-indazole-3-amide structure in Entrectinib plays a critical role in its antitumor activity. mdpi.com The biological implications of the tautomeric forms of this compound would depend on the specific biological target and the nature of the molecular interactions.

In Vitro Pharmacological Evaluation Methodologies

Enzymatic Inhibition Assays

Enzymatic inhibition assays are fundamental in determining the mechanism of action of potential drug candidates. For indazole derivatives, these assays are often employed to assess their effects on specific enzymes implicated in disease pathways. For example, in the context of cancer, assays for topoisomerase I/IIα inhibition are utilized to screen for compounds that can disrupt DNA replication in cancer cells. nih.gov In the study of pyrazolo[4,3-f]quinoline derivatives, which share structural similarities with indazoles, certain compounds were found to be effective inhibitors of topoisomerase IIα. nih.gov Similarly, for antileishmanial activity, molecular docking studies have targeted the Leishmania trypanothione reductase enzyme. nih.gov The specific enzymatic targets for this compound would be dictated by its intended therapeutic application.

Cell-Based Assays (e.g., Anti-proliferative effects on cancer cell lines)

Cell-based assays are crucial for evaluating the cytotoxic and antiproliferative effects of new compounds. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell viability. mdpi.comnih.gov This assay has been used to evaluate the antiproliferative activity of 1H-indazole-3-amine derivatives against a panel of human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). mdpi.comnih.gov

Another widely used method is the sulforhodamine B (SRB) assay, which has been employed to determine the antiproliferative activity of compounds against various cancer cell lines, including those from lung, colon, melanoma, renal, ovarian, and brain cancers. nih.govresearchgate.net Clonogenic assays are also utilized to assess the long-term proliferative capacity of cancer cells after treatment. nih.govresearchgate.net Flow cytometry is a powerful tool used to analyze the cell cycle and detect apoptosis, providing insights into the mechanisms of cell death induced by the test compounds. mdpi.comnih.gov

Table 2: Common In Vitro Assays for Pharmacological Evaluation

Assay TypePurposeExample Application for Indazole-like Compounds
MTT AssayMeasures cell viability and metabolic activity. mdpi.comnih.govEvaluating antiproliferative effects of 1H-indazole-3-amine derivatives on various cancer cell lines. mdpi.comnih.gov
SRB AssayQuantifies cell density based on cellular protein content. nih.govresearchgate.netAssessing antiproliferative activity of 3-amino-1H-indazole-1-carboxamides against a broad spectrum of cancer cell lines. nih.gov
Clonogenic AssayDetermines the ability of single cells to form colonies. nih.govresearchgate.netConfirming the antiproliferative effects observed in MTT or SRB assays. nih.gov
Flow CytometryAnalyzes cell cycle distribution and apoptosis. mdpi.comnih.govInvestigating the mechanism of action, such as cell cycle arrest or induction of apoptosis. mdpi.comnih.gov
Enzymatic Inhibition AssaysMeasures the inhibition of specific enzyme activity. nih.govScreening for inhibitors of enzymes like topoisomerase or trypanothione reductase. nih.govnih.gov

Reporter Gene Assays for Receptor Activation

A comprehensive review of published scientific literature did not yield specific data regarding the use of reporter gene assays to evaluate the receptor activation potential of this compound or its direct derivatives. While reporter gene assays are a common method for determining the interaction of compounds with specific receptors, no studies detailing such investigations for this particular compound were publicly available at the time of this review.

Interactive Data Table: Reporter Gene Assay Data (Data not available in published literature)

Derivative Target Receptor Assay Type Result (e.g., EC50, Fold Activation)
This compound N/A N/A N/A

In Vivo Preclinical Studies (Non-Human Models)

Efficacy in Xenograft Models (e.g., Tumor growth inhibition)

There is currently no publicly available scientific literature detailing the evaluation of this compound in xenograft models. Consequently, data on its potential efficacy in inhibiting tumor growth in such non-human preclinical models is not available. Broader research on indazole derivatives has shown varied anti-tumor activities, but specific results for the 7-chloro-3-(trifluoromethyl) substituted variant have not been reported. rsc.org

Interactive Data Table: Xenograft Model Efficacy (Data not available in published literature)

Compound Xenograft Model (Cell Line) Tumor Type Outcome (e.g., % TGI)
This compound N/A N/A N/A

Pharmacokinetic Qualities in Rodents

Specific pharmacokinetic data for this compound in rodent models has not been reported in the available scientific literature. Therefore, parameters such as bioavailability, half-life, and clearance for this specific compound are undetermined.

Interactive Data Table: Rodent Pharmacokinetic Parameters (Data not available in published literature)

Compound Species Administration Route Bioavailability (%) Half-life (t1/2)
This compound N/A N/A N/A N/A

Evaluation in Specific Disease Models (e.g., Pain models)

A diligent search of scientific and medical databases did not retrieve any studies on the evaluation of this compound in specific disease models, including but not limited to, models of pain. While other substituted indazole compounds have been investigated for analgesic properties, the activity profile of this particular derivative remains uncharacterized in the public domain.

Interactive Data Table: Efficacy in Disease Models (Data not available in published literature)

Compound Disease Model Species Endpoint Measured Result
This compound N/A N/A N/A N/A

Structure Activity Relationship Sar and Computational Studies of 7 Chloro 3 Trifluoromethyl 1h Indazole Derivatives

Elucidation of Structure-Activity Relationships

The biological activity of 7-Chloro-3-(trifluoromethyl)-1H-indazole derivatives is intricately linked to their molecular architecture. The interplay of electronic effects, steric hindrance, and lipophilicity, governed by the nature and placement of functional groups, dictates the interaction of these molecules with their biological targets.

Impact of Substituents on Biological Activity (e.g., Trifluoromethyl, Chloro, Aryl Groups)

The substituents on the indazole core play a pivotal role in modulating the biological activity of these derivatives. The trifluoromethyl (-CF3) group, for instance, is a common and impactful functional group in medicinal chemistry. Its high lipophilicity can enhance a molecule's ability to cross cell membranes, a critical factor for in vivo efficacy. nih.gov Furthermore, the strong electron-withdrawing nature of the -CF3 group can influence the electronic properties of the aromatic ring, potentially leading to stronger interactions with target proteins. nih.gov The presence of a trifluoromethyl group has been shown to increase the potency of some compounds by facilitating multipolar interactions with carbonyl groups within the target's active site. nih.gov

The chlorine atom, another key substituent, also significantly influences a compound's biological profile. It can enhance biological activity by increasing interaction with the target protein and by blocking metabolic hydroxylation, which could otherwise lead to the formation of less active metabolites. researchgate.net The position of the chlorine atom is crucial; for example, in some instances, a 2-chloro substitution has been shown to confer greater inhibitory activity against certain bacteria compared to the unsubstituted parent compound. researchgate.net However, the effect of chlorination is not universally positive and must be determined empirically for each compound and biological target. researchgate.neteurochlor.org

The introduction of various aryl groups, often at the C-5 position of the indazole ring via methods like the Suzuki coupling reaction, allows for the exploration of a wider range of interactions with biological targets, such as kinases. nih.gov The nature of the substituent on this appended aryl ring can further fine-tune the compound's activity. For instance, studies on some 1H-indazole-3-amine derivatives revealed that the presence of a para-fluorine on a phenyl ring at the C-5 position was important for their antitumor activity. mdpi.com

Positional Effects of Functional Groups on Indazole Core

For instance, the swapping of a chlorine atom and a carboxylic acid group between positions 3 and 7 of the indazole ring can lead to significant differences in properties and even hazard profiles. Direct functionalization at various positions of the indazole ring, such as arylation at the C-3 or C-4 positions, has been a focus of synthetic efforts to generate diverse derivatives for biological screening. researchgate.net The ability to selectively introduce substituents at specific positions is crucial for systematic SAR studies.

Influence of Molecular Hybridization and Scaffold Hopping

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. This approach has been successfully applied to indazole derivatives to create novel compounds with enhanced or dual biological activities. nih.gov For example, a series of 3,5-disubstituted indazole derivatives were constructed using a molecular hybridization strategy to explore their antitumor potential. nih.gov

Scaffold hopping is another innovative strategy employed to discover new lead compounds by replacing a core molecular structure with a different, yet functionally similar, scaffold. This technique can lead to compounds with improved properties, such as enhanced stability or novel intellectual property. In one instance, a scaffold hopping strategy was used to convert an unstable α, β-unsaturated ketone into a more stable pyridine (B92270) ring, resulting in a new class of compounds with promising antifungal activity. mdpi.comscilit.com

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule, or its conformation, is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformations of a molecule. Understanding the preferred spatial arrangement of functional groups allows for the design of more rigid analogs that are "pre-organized" for binding, which can lead to increased potency and selectivity. While specific conformational analysis studies on this compound were not detailed in the provided context, this remains a fundamental aspect of rational drug design.

Computational Chemistry Applications in Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of drug action. openmedicinalchemistryjournal.comneuroquantology.com

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. openmedicinalchemistryjournal.com This method is widely used to understand how a molecule like a this compound derivative might interact with its protein target at the atomic level.

For example, molecular docking studies on various indazole derivatives have been used to assess their potential as anticancer agents by predicting their binding to specific cancer-related proteins. nih.govjocpr.com In one study, docking was used to evaluate the effectiveness of indazole derivatives against a renal cancer-related protein (PDB: 6FEW). nih.gov The results identified derivatives with the highest binding energies, suggesting they were the most promising candidates for further development. nih.gov Similarly, docking studies have been employed to predict the interactions of indazole derivatives with other targets, such as the Leishmania trypanothione (B104310) reductase enzyme in the context of antileishmanial drug discovery. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Table 1: Summary of Structure-Activity Relationships for Indazole Derivatives

FeatureObservationImplication for Activity
Trifluoromethyl (-CF3) Group High lipophilicity and electron-withdrawing nature. nih.govnih.govCan enhance membrane permeability and strengthen protein binding. nih.govnih.gov
Chloro (Cl) Group Can increase interaction with target proteins and block metabolism. researchgate.netMay enhance biological activity, but its effect is position-dependent. researchgate.net
Aryl Substituents Introduction at various positions allows for diverse interactions. nih.govThe nature and substitution of the aryl group can fine-tune biological activity. mdpi.com
Positional Isomerism Swapping substituent positions can significantly alter properties. Precise placement of functional groups is critical for desired biological effect.
Molecular Hybridization Combining pharmacophores can lead to novel activities. nih.govA strategy to develop compounds with enhanced or dual efficacy. nih.gov
Scaffold Hopping Replacing the core scaffold can yield compounds with improved properties. mdpi.comscilit.comA method to discover novel and more stable chemical series. mdpi.comscilit.com
Molecular Docking Predicts binding modes and affinities to protein targets. nih.govnih.govGuides the selection and optimization of potent derivatives. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can be employed to predict the therapeutic potency of novel analogues, thereby guiding their rational design and prioritizing synthesis.

The process involves calculating a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Steric factors (e.g., Molar Refractivity - MR)

Hydrophobic factors (e.g., Partition coefficient - log P)

Electronic factors (e.g., Dipole Moment - DM)

Topological and 3D descriptors (e.g., Radial Distribution Function - RDF)

Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is generated that links these descriptors to the observed biological activity (e.g., IC₅₀ values). asianpubs.org For instance, a hypothetical QSAR equation for a series of indazole derivatives might look like:

log(1/IC₅₀) = β₀ + β₁(log P) + β₂(MR) + β₃(Dm)

A statistically significant QSAR model, validated through internal and external cross-validation techniques, can be a powerful predictive tool. rsc.org It helps researchers understand which molecular properties are crucial for activity. For example, a study on C7-oxime ester derivatives of obacunone (B191991) identified five key descriptors, including RDF100v and Mor15m, that likely influence their insecticidal activity. rsc.org Such models allow for the in silico screening of virtual compounds, saving significant time and resources in the identification of promising new leads based on the this compound scaffold.

Table 1: Example of Molecular Descriptors Used in QSAR Studies This table is for illustrative purposes and does not represent actual data for the named compound.

Compound Biological Activity (log(1/IC₅₀)) log P Molar Refractivity (MR) Dipole Moment (Dm) RDF100v
Derivative 1 5.2 3.1 85.4 2.5 15.6
Derivative 2 5.8 3.5 88.2 2.9 16.1
Derivative 3 4.9 3.9 92.1 3.1 14.8
Derivative 4 6.1 3.3 86.5 2.7 16.5

Pharmacophore Modeling

Pharmacophore modeling is another crucial computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound derivatives would define the key structural motifs responsible for their interaction with a biological target.

The model is typically generated from a set of active compounds. acs.org It consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For example, a pharmacophore hypothesis developed from antibacterial chalcone (B49325) derivatives consisted of two aromatic ring features and two hydrogen bond acceptor features. acs.org Once validated, this 3D model serves as a template for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. This approach is instrumental in discovering diverse chemical scaffolds that could be further optimized as derivatives of the core indazole structure.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound and its derivatives, DFT calculations provide deep insights into their intrinsic properties. A key application is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher chemical reactivity and polarizability, indicating that charge transfer can easily occur within the molecule. nih.govresearchgate.net DFT studies on various indazole derivatives have used methods like B3LYP to calculate these parameters, helping to explain the relative stability and reactivity of different analogues. nih.govcore.ac.uk This information is vital for understanding potential binding interactions at a molecular level.

Table 2: Example of FMO Analysis for Indazole Derivatives using DFT This table is illustrative, based on findings for related compounds, and does not represent experimental data for the named compound. Data is adapted from similar studies. nih.gov

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Indazole Derivative A -6.58 -1.45 5.13
Indazole Derivative B -6.72 -1.98 4.74
Indazole Derivative C -6.41 -1.22 5.19

In Silico ADMET Prediction for Drug-Likeness and Bioavailability

Before committing to costly and time-consuming synthesis and in vivo testing, it is essential to evaluate the drug-like properties of potential candidates. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational method used to assess the pharmacokinetic profile of a molecule. nih.gov For derivatives of this compound, ADMET prediction helps to filter out compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. mdpi.com

Several key parameters are evaluated, often guided by frameworks like Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates certain thresholds for molecular weight, log P, hydrogen bond donors, and hydrogen bond acceptors. mdpi.com Other predicted properties include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for mutagenicity (AMES toxicity). mdpi.commdpi.com For example, studies on novel benzimidazo-1,2,3-triazole based molecules showed good absorption properties and were predicted to be non-mutagenic. mdpi.com These predictions are crucial for optimizing lead compounds to possess favorable drug-like characteristics. researchgate.net

Table 3: Illustrative In Silico ADMET Prediction for Hypothetical Indazole Derivatives This table is for illustrative purposes and does not represent actual data for the named compound.

Parameter Derivative X Derivative Y Derivative Z Acceptable Range
Molecular Weight (g/mol) 410.5 480.2 520.7 < 500
Log P 4.2 4.9 5.5 < 5
H-Bond Donors 1 2 3 < 5
H-Bond Acceptors 4 6 8 < 10
Human Intestinal Absorption (%) High (95%) High (92%) Moderate (75%) > 80% is high
BBB Permeant No No Yes Application-dependent
AMES Toxicity No No No Non-toxic desired

Molecular Dynamics Simulations for Binding Stability

While molecular docking predicts the preferred binding pose of a ligand in a receptor's active site, Molecular Dynamics (MD) simulations provide insights into the stability of this interaction over time. nih.gov For a derivative of this compound complexed with its target protein, an MD simulation can reveal how the complex behaves in a dynamic, solvated environment that mimics physiological conditions.

Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation period (e.g., 100 ns) suggests that the ligand remains securely bound in the active site. tandfonline.com Furthermore, binding free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can be performed on the simulation trajectory to provide a more quantitative estimate of the binding affinity. nih.govtandfonline.com Studies on 3-chloro-6-nitro-1H-indazole derivatives have successfully used MD simulations to confirm the stable binding of potent compounds to their target enzyme, showing good agreement with experimental results. nih.govtandfonline.com

Virtual Screening and Lead Optimization

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be either ligand-based, using a pharmacophore model, or structure-based, employing molecular docking against a protein target. nih.govresearchgate.net For the this compound scaffold, virtual screening can identify initial "hits" from vast chemical spaces.

Once hits are identified, the process of lead optimization begins. This involves the iterative design and evaluation of analogues to improve properties such as potency, selectivity, and ADMET profile. nih.gov For example, a hit-to-lead optimization of a series of indazole derivatives successfully developed potent inhibitors of the CYP11B2 enzyme. nih.gov Computational tools are heavily utilized in this phase to predict the effects of chemical modifications before synthesis is undertaken. nih.gov This synergy between virtual screening and computational optimization accelerates the drug discovery pipeline, enabling the efficient development of highly promising drug candidates from a starting fragment or hit. researchgate.netacs.org

Future Research Directions and Emerging Paradigms for 7 Chloro 3 Trifluoromethyl 1h Indazole Compounds

Exploration of Novel Synthetic Pathways

The efficient and versatile synthesis of indazole derivatives is crucial for generating chemical diversity for biological screening. benthamscience.com While several methods exist for constructing the indazole core, future research on 7-Chloro-3-(trifluoromethyl)-1H-indazole should focus on developing more advanced and sustainable synthetic routes.

Current synthetic strategies for related structures often involve multi-step processes. For instance, the synthesis of substituted indazoles can be achieved through methods like the cyclization of hydrazones in the presence of polyphosphoric acid, jlu.edu.cn [3+2] annulation of arynes and hydrazones, nih.gov or metal-catalyzed reactions. benthamscience.com Rhodium(III)-catalyzed C-H bond functionalization represents a more modern approach to creating substituted N-aryl-2H-indazoles. acs.org For trifluoromethylated heterocycles, specific reagents like sulfur tetrafluoride are sometimes employed to introduce the CF3 group. researchgate.net

Future efforts should prioritize the development of:

Late-Stage Functionalization: Methods that allow for the direct introduction or modification of substituents on the pre-formed this compound core. This would enable the rapid generation of a library of analogs without the need for de novo synthesis for each new compound.

Regioselective Reactions: Developing highly selective reactions is essential, particularly for N-alkylation, which can result in mixtures of N1 and N2 isomers. beilstein-journals.org While some studies have achieved high regioselectivity for other indazoles, optimizing these conditions for the 7-chloro-3-(trifluoromethyl) substituted ring is a key objective. beilstein-journals.org

Green Chemistry Approaches: Employing environmentally friendly techniques, such as using greener solvents, catalyst-free reactions, or flow chemistry, will be critical for sustainable and scalable synthesis. benthamscience.com

Photocatalysis and Electrosynthesis: These emerging synthetic tools offer unique reactivity patterns and can provide access to novel chemical space under mild reaction conditions.

Identification of Undiscovered Biological Targets and Mechanisms

The indazole nucleus is present in compounds targeting a wide range of biological molecules. Derivatives have shown activity as inhibitors of protein kinases (e.g., Pim-1, EGFR, ALK), nih.gov indoleamine 2,3-dioxygenase 1 (IDO1), nih.gov and Heat Shock Protein 90 (HSP90). nih.gov Furthermore, indazole analogs of tryptamines have been investigated as agonists for serotonin (B10506) receptors, nih.govsemanticscholar.org and other derivatives have shown potential as antileishmanial agents by targeting enzymes like trypanothione (B104310) reductase. nih.gov

For this compound, the primary future challenge is to move beyond known indazole targets and identify novel biological partners. This can be achieved through:

Phenotypic Screening: Testing the compound in various disease-relevant cellular or organismal models to identify a desired physiological effect. Subsequent target deconvolution studies, using techniques like chemical proteomics or genetic screening, can then identify the molecular target responsible for the observed phenotype.

Chemoproteomics: Using affinity-based probes derived from the this compound scaffold to pull down interacting proteins from cell lysates, thereby identifying direct binding partners.

Development of Advanced Pharmacological Screening Assays

To efficiently screen libraries of this compound analogs and identify lead compounds, the development and implementation of advanced screening assays are paramount. Current research on indazoles utilizes a variety of assays, from cell proliferation and cytotoxicity assays (e.g., MTT) in cancer cell lines nih.govnih.govnih.gov to specific enzyme inhibition assays. nih.gov

Future research should focus on:

High-Throughput Screening (HTS): Miniaturizing and automating assays to enable the rapid screening of thousands of compounds. This is particularly important when exploring broad therapeutic applications.

High-Content Screening (HCS): Employing automated microscopy and image analysis to simultaneously measure multiple cellular parameters. This provides a more detailed picture of a compound's biological effects compared to single-endpoint assays.

Target-Based Assays: Once novel biological targets are identified (as per section 5.2), robust and sensitive biochemical or cell-based assays that directly measure the compound's effect on the target (e.g., enzyme activity, receptor binding) must be developed.

Physiologically Relevant Models: Moving beyond traditional 2D cell culture to more complex models like 3D organoids, spheroids, or co-culture systems that better mimic the in vivo environment. This can improve the predictive value of preclinical screening.

Table 1: Examples of Screening Assays for Indazole Derivatives

Assay Type Target/Cell Line Purpose Reference
Cell Viability Assay H1975, HCC827, A431 Measures inhibitory activity against cancer cell lines nih.gov
Enzyme Inhibition Assay Indoleamine 2,3-dioxygenase 1 (IDO1) Quantifies direct inhibition of the enzyme nih.gov
Kinase Inhibition Assay Pim-1, Pim-2, Pim-3 Determines IC50 values against specific kinases nih.gov
Antileishmanial MTT Assay Leishmania promastigotes Assesses activity against the parasite nih.gov
Functional Potency Assay Serotonin receptor subtypes (5-HT2) Measures agonist activity at specific receptors nih.govsemanticscholar.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net For this compound, computational approaches can significantly enhance the efficiency of developing new therapeutic agents. springer.com

Key areas for the application of AI/ML include:

In Silico Screening: Using machine learning models trained on existing bioactivity data to screen vast virtual libraries of potential this compound derivatives. This helps prioritize which compounds to synthesize and test, saving time and resources.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs. Similarly, AI can be used to predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with better drug-like characteristics early in the discovery process.

De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for binding to a specific biological target or for a desired activity profile.

Molecular Docking and Simulation: While already in use for indazoles, nih.gov advanced computational techniques can provide deeper insights into the binding interactions between the compound and its target, guiding rational drug design. nih.govnih.gov For example, docking studies suggested a halogen-bonding interaction for a potent indazole analog at the serotonin receptor. semanticscholar.org

Diversification of Therapeutic Applications

The indazole core is a "privileged scaffold," appearing in drugs and clinical candidates for a variety of diseases, including cancer, inflammation, and infectious diseases. nih.govnih.gov The unique substitution pattern of this compound offers an opportunity to explore a wide range of therapeutic areas.

Based on the known activities of related compounds, future research could investigate its potential in:

Oncology: Given that numerous indazole derivatives are kinase inhibitors (e.g., Pazopanib) or HSP90 inhibitors, nih.govnih.gov this remains a high-priority area. Research could focus on cancers where existing therapies are lacking or resistance is common.

Infectious Diseases: The trifluoromethyl group can enhance cell permeability and metabolic stability, which could be advantageous for developing new antibacterial, antifungal, or antiviral agents. benthamscience.com The demonstrated activity of related compounds against Leishmania supports further investigation into parasitic diseases. nih.gov

Central Nervous System (CNS) Disorders: The ability of indazole analogs to act as serotonin receptor agonists suggests potential applications in treating depression, anxiety, and other psychiatric conditions. nih.govsemanticscholar.org The physicochemical properties of this compound should be evaluated for brain penetrance.

Inflammatory Diseases: Anti-inflammatory activity is a known property of some indazole compounds. benthamscience.com This could be explored in the context of autoimmune diseases or chronic inflammatory conditions.

Table 2: Compound Names Mentioned

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-Chloro-3-(trifluoromethyl)-1H-indazole, and how can regioselectivity be controlled?

  • Methodological Answer : Direct C3-arylation of 1H-indazole derivatives using palladium catalysts and phosphine ligands provides a regioselective pathway. For example, coupling 1-benzyl-1H-indazole with 4-(trifluoromethyl)bromobenzene under mild conditions (e.g., low catalyst loading, pentane/Et₂O solvent system) yields 3-(trifluoromethyl) derivatives in moderate yields (34%) . Adjusting reaction time, temperature, and ligand choice can enhance regioselectivity and reduce byproducts.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ ~7.4–8.1 ppm) and trifluoromethyl-induced splitting patterns. For example, axial vs. equatorial coordination in metal complexes can shift proton environments .
  • ¹³C NMR : The trifluoromethyl group (~124 ppm, q, J = 272 Hz) and indazole carbons (~109–142 ppm) confirm substitution .
  • IR : Stretching frequencies for C-Cl (~700 cm⁻¹) and C-F (~1100–1200 cm⁻¹) bonds validate functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.